N-Propyl nitrate

Description

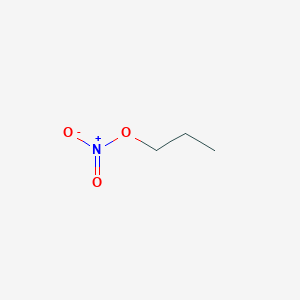

Structure

3D Structure

Properties

IUPAC Name |

propyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-2-3-7-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTOKFNBDFMTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060834 | |

| Record name | n-Propyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyl nitrate appears as a white to straw-colored liquid with an ether-like odor. About the same density as water and insoluble in water. Flash point 70 °F. Vapors heavier than air. Used as a fuel. Shock sensitive. The shock sensitivity is removed by addition of 1-2% of propane, butane, chloroform, ethyl ether, or methyl ether., Colorless to straw-colored liquid with an ether-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with an ether-like odor. | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

231 °F at 760 mmHg (USCG, 1999), 110 °C, 231 °F | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

68 °F (USCG, 1999), 20 °C, Flash point: 20 °C ( closed cup), 20 °C c.c., 68 °F | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Soluble in alcohol and ether., In water, 3,290 mg/L @ 25 °C, Solubility in water: poor, Slight | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.06 (USCG, 1999) - Denser than water; will sink, 1.0538 @ 20 °C/4 °C, Relative density (water = 1): 1.05, 1.07 | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.6 | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

18 mmHg (NIOSH, 2023), 23.5 [mmHg], 23.5 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Pale yellow liquid | |

CAS No. |

627-13-4 | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Propyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/983R6RCP6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UK55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than -150 °F (USCG, 1999), -100 °C, -148 °F | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What are the physical and chemical properties of N-Propyl nitrate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propyl nitrate (CH₃CH₂CH₂ONO₂) is a colorless to pale yellow liquid with a characteristic ether-like odor.[1][2] It is an organic nitrate ester that finds applications as a fuel ignition promoter, in rocket fuel formulations, and as an organic intermediate.[3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental methodologies and reaction pathways to support research and development activities.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₃ | [4] |

| Molecular Weight | 105.09 g/mol | [4] |

| Appearance | Colorless to straw-colored liquid | [1][2] |

| Odor | Ether-like, sweet, sickly | [1][3] |

| Boiling Point | 110-111 °C (230-231.8 °F) at 760 mmHg | [2][5] |

| Melting Point | -100 °C (-148 °F) | [2] |

| Flash Point | 20 °C (68 °F) (closed cup) | [5] |

| Density | 1.053 - 1.07 g/cm³ at 20 °C | [2][5] |

| Vapor Pressure | 18 - 23.5 mmHg at 20-25 °C | [1][5] |

| Vapor Density | 3.6 (air = 1) | [5] |

| Solubility | Slight in water; soluble in alcohol and ether | [1][4] |

| Autoignition Temperature | 175 °C (347 °F) | [5] |

| Explosive Limits in Air | 2 - 100% by volume | [5] |

Chemical Properties and Reactivity

This compound is a highly flammable and explosive compound, categorized as a strong oxidizing agent.[5][6] Its chemical behavior is dominated by the nitrate ester group, which imparts its hazardous and reactive nature.

Flammability and Explosive Hazard:

This compound is a flammable liquid with a low flash point, posing a significant fire hazard.[5] Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[1] The explosive limits in air are exceptionally wide, ranging from 2% to 100%, indicating that nearly any mixture of its vapor with air can be explosive.[5] The substance is sensitive to shock, friction, and concussion, and heating may cause violent combustion or explosion.[5]

Oxidizing Properties and Incompatibilities:

As a strong oxidizing agent, this compound reacts violently with combustible materials, reducing agents, and strong oxidizers.[5][6] Contact with materials such as hydrides, sulfides, and nitrides can initiate a vigorous reaction that may culminate in a detonation.[6] It is crucial to store this compound separately from these incompatible substances in a cool, well-ventilated, and fireproof area.[7]

Thermal Decomposition

The thermal decomposition of this compound proceeds through a radical mechanism. The initial and primary step is the homolytic cleavage of the O-NO₂ bond, which has a dissociation energy of approximately 38.0 ± 1.2 kcal mol⁻¹. This bond scission results in the formation of an n-propoxy radical and nitrogen dioxide.[8]

The subsequent reactions of the n-propoxy radical are complex and can proceed via several pathways, including unimolecular decomposition through C-C bond fission to produce an ethyl radical and formaldehyde, or isomerization to a hydroxy-substituted alkyl radical.[4][8]

Caption: Thermal decomposition pathway of this compound.

Reaction with Reducing Agents

This compound reacts vigorously with reducing agents. While specific mechanistic studies on this compound with common laboratory reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are not extensively detailed in readily available literature, the general reaction of alkyl nitrates with such hydrides involves a nucleophilic attack by the hydride ion (H⁻) on the electron-deficient nitrogen atom of the nitrate group. This leads to the displacement of the nitrate group and the formation of the corresponding alkane and inorganic nitrate salts. The reaction is highly exothermic and can be explosive, especially with potent reducing agents like LiAlH₄.

Caption: Generalized reaction of this compound with a reducing agent.

Experimental Protocols

The determination of the physical and chemical properties of this compound requires standardized and carefully executed experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of this compound (Vogel's Method)

This procedure is adapted from established methods for the synthesis of alkyl nitrates.

Workflow:

Caption: Workflow for the synthesis of this compound.

Procedure:

-

In a distillation flask, a mixture of 25 g of nitric acid (specific gravity 1.41), 3 g of urea, and 15 g of n-propyl alcohol is prepared.[9]

-

The mixture is carefully distilled over a free flame.

-

As the distillation proceeds, a mixture of 50 ml of nitric acid, 50 ml of n-propyl alcohol, and 1 g of urea is added dropwise.[9]

-

The distillation is continued until the temperature of the distilling vapor reaches 105 °C.[9]

-

The distillate, which consists of two layers, is collected. The lower layer is dilute nitric acid, and the upper layer contains the this compound and unreacted alcohol.

-

The upper organic layer is separated and treated with a saturated solution of common salt to salt out the this compound.[9]

-

The separated this compound is then collected. The reported yield is approximately 53% of the theoretical yield.[9]

Determination of Boiling Point (Capillary Method)

Procedure:

-

A small amount of this compound is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.

-

The assembly is heated in a suitable heating bath (e.g., an oil bath or a Thiele tube) slowly and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the this compound.

Determination of Density (Pycnometer Method)

Procedure:

-

A clean, dry pycnometer (a small glass flask of a specific volume) is weighed accurately (m₁).

-

The pycnometer is filled with distilled water and weighed again (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound.

-

The pycnometer filled with this compound is weighed (m₃).

-

The density of the this compound is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the recorded temperature.

Determination of Flash Point (Closed-Cup Method)

The flash point of this compound is determined using a closed-cup apparatus, such as a Pensky-Martens or Tag Closed-Cup tester, following standard methods like ASTM D93 or ASTM D56.

Procedure:

-

The sample cup of the flash point tester is filled with this compound to the specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

An ignition source (a small flame) is periodically introduced into the vapor space above the liquid through an opening in the lid.

-

The temperature at which a brief flash is observed inside the cup is recorded as the flash point.

-

The observed flash point is corrected for atmospheric pressure.

Conclusion

This compound is a chemically significant compound with a range of industrial applications. Its physical and chemical properties, particularly its high flammability, explosive nature, and strong oxidizing potential, necessitate careful handling and storage. The experimental protocols and reaction pathways detailed in this guide provide a foundational understanding for researchers and professionals working with this substance, enabling safe and informed scientific investigation and application development.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 7. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. epa.gov [epa.gov]

N-Propyl nitrate CAS number and molecular structure

An In-depth Technical Guide to n-Propyl Nitrate

This technical guide provides comprehensive information on this compound, including its chemical identity, physical properties, synthesis protocols, and key safety data. The content is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identification

-

Chemical Name: this compound

-

Molecular Formula: C₃H₇NO₃[1]

-

Molecular Weight: 105.09 g/mol [1]

-

Synonyms: Nitric acid propyl ester, Propyl nitrate, Monopropyl nitrate[3]

Molecular Structure

The molecular structure of this compound consists of a propyl group attached to a nitrate group via an oxygen atom. Its line formula is CH₃CH₂CH₂ONO₂.[1]

Physicochemical and Safety Data

The quantitative properties and safety information for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid with a sweet, ether-like odor. | [1][2] |

| Boiling Point | 110°C (231°F) at 760 mmHg | [1][4] |

| Melting Point | < -100°C (< -148°F) | [2][4] |

| Density | 1.0538 g/mL at 20°C | [1] |

| Specific Gravity | 1.06 - 1.07 (Water = 1) | [4][5] |

| Vapor Pressure | 18 mmHg at 20°C | [2][4] |

| Refractive Index | 1.3979 at 20°C | [1] |

| Solubility | Very slightly soluble in water; soluble in alcohol and ether. | [1] |

| Ionization Potential | 11.07 eV | [5] |

Table 2: Safety and Hazard Data for this compound

| Parameter | Value | Reference(s) |

| Flash Point | 20°C (68°F) | [2] |

| Autoignition Temp. | 175°C (347°F) | [4] |

| Explosive Limits | LEL: 2%, UEL: 100% | [4][5] |

| IDLH | 500 ppm | [4] |

| Incompatibilities | Strong oxidizers, combustible materials, reducing agents. | [2][6] |

| Primary Hazards | Highly flammable, explosive, strong oxidizing agent. Heating may cause explosion. | [1][4] |

| Target Organs | Eyes, skin, blood. | [2][5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a hazardous procedure due to the exothermic nature of nitration and the explosive potential of the product.[7] All operations must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a blast shield.

Method 1: Nitration using Nitric Acid and Urea

This protocol is adapted from a method described for the preparation of alkyl nitrates.[8] Urea is used to suppress the formation of nitrous acid, which can cause undesirable side reactions.[7]

Materials:

-

n-Propyl alcohol (15 g)

-

Nitric acid (specific gravity 1.41, 25 g)

-

Urea (3 g)

-

Distillation apparatus

-

Separatory funnel

-

Sodium chloride (for salting out)

Procedure:

-

In a distillation flask, carefully mix 25 g of nitric acid, 3 g of urea, and 15 g of n-propyl alcohol.

-

Gently heat the mixture over a free flame to initiate distillation.

-

As the liquid begins to distill, add a mixture of 50 mL of nitric acid, 50 mL of propyl alcohol, and 1 g of urea dropwise into the flask.

-

Continue the distillation until the temperature of the distilling vapor reaches 105°C.

-

The collected distillate will separate into two layers. The upper layer contains the this compound and unreacted alcohol, while the lower layer is dilute nitric acid.

-

Separate the upper layer using a separatory funnel.

-

Wash the organic layer with water and then with a dilute sodium carbonate solution to neutralize any remaining acid.

-

To improve separation and yield, salt out the solution with common salt.

-

Dry the final product over anhydrous magnesium sulfate and filter to obtain purified this compound. The reported yield is approximately 53%.[8]

Method 2: Nitration using Mixed Acid (Continuous Process)

This protocol describes a continuous process for industrial-scale production and is adapted from patent literature.[3][9] It involves a mixed acid of sulfuric and nitric acids.

Materials:

-

n-Propyl alcohol

-

Mixed Acid (e.g., 20% nitric acid, 68% sulfuric acid, 12% water)

-

Cooled reactor with an agitator and overflow tube

-

10% Sodium carbonate solution

Procedure:

-

Maintain a stirred mixed acid solution in a cooled reactor at a temperature of 0-5°C.

-

Continuously introduce a stream of n-propyl alcohol below the surface of the agitated mixed acid.

-

Simultaneously, introduce additional mixed acid at about one-third the depth of the liquid to maintain the acid concentration.

-

An overflow tube maintains a constant liquid level, with the effluent flowing into a separator.

-

The separated crude this compound is then washed with a 10% aqueous sodium carbonate solution.

-

The washed product is dried, for example, by passing it through a packed tower. The reported yield for this process is approximately 66.5%.[9]

Toxicology and Biological Effects

The primary toxic effect of this compound exposure is methemoglobinemia.[1][2] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.

Symptoms of exposure can include headache, dizziness, weakness, dyspnea (difficulty breathing), and cyanosis (a blue discoloration of the skin and lips).[2][5] In severe cases, it can lead to collapse and death.[10]

References

- 1. This compound [drugfuture.com]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 3. scribd.com [scribd.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. restoredcdc.org [restoredcdc.org]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. US2734910A - Manufacture of propyl nitrate - Google Patents [patents.google.com]

- 10. nj.gov [nj.gov]

Synthesis of N-Propyl nitrate from n-propanol

An In-depth Technical Guide to the Synthesis of n-Propyl Nitrate from n-Propanol

Introduction

This compound (C₃H₇NO₃) is an alkyl nitrate ester with applications as a fuel ignition promoter, a monopropellant in rocket fuels, and as an organic intermediate.[1] Its synthesis typically involves the esterification of n-propanol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid or with agents to suppress side reactions. This guide provides a comprehensive overview of the synthesis, focusing on detailed experimental protocols, quantitative data, and critical safety considerations for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a colorless to straw-colored liquid characterized by a pleasant, ethereal odor.[1][2][3] It is highly flammable and sensitive to shock.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 627-13-4 | [4][5] |

| Molecular Formula | C₃H₇NO₃ | [4][5] |

| Molecular Weight | 105.09 g/mol | [4][5] |

| Appearance | Colorless to pale yellow/straw-colored liquid | [1][3] |

| Odor | Ethereal | [1][2] |

| Boiling Point | 110.5 °C (231 °F) at 760 mmHg | [2][3] |

| Specific Gravity | 1.06 at 15 °C | [2] |

| Flash Point | 20 °C (68-70 °F) | [3] |

| Vapor Pressure | 18 mmHg | [3] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [1] |

| Explosive Limits in Air | 2-100% | [1] |

Reaction Pathway

The synthesis of this compound from n-propanol is an esterification reaction. The hydroxyl group (-OH) of n-propanol reacts with nitric acid (HNO₃), eliminating a molecule of water and forming the nitrate ester. The reaction is typically acid-catalyzed, often using sulfuric acid, which also acts as a dehydrating agent to shift the equilibrium towards the product.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been documented. The choice of method often depends on the desired scale, yield, and available equipment. The nitration of alcohols is an inherently hazardous process that must be conducted with extreme caution due to the highly exothermic nature of the reaction and the explosive potential of nitrate esters.[6]

Method 1: Nitric Acid with Urea

This method utilizes urea to suppress the formation of nitrous acid, which can cause undesirable side reactions.[2][6]

Reagents:

-

n-Propanol (15 g)

-

Nitric Acid (d=1.41, 25 g)

-

Urea (3 g)

-

Additional mixture: 50 ml Nitric Acid, 50 ml n-Propanol, 1 g Urea

-

Sodium Chloride (for salting out)

Procedure:

-

In a distillation apparatus, mix 25 g of nitric acid, 3 g of urea, and 15 g of n-propanol.

-

Carefully heat the mixture over a free flame to initiate distillation.

-

As the liquid begins to distill, slowly add a mixture of 50 ml nitric acid, 50 ml n-propanol, and 1 g of urea from a dropping funnel.

-

Continue the distillation until the temperature reaches 105 °C.

-

The distillate will separate into two layers. The upper layer contains the this compound and unreacted alcohol, while the lower layer is dilute nitric acid.

-

Separate the upper layer and wash it to remove residual acid.

-

"Salt out" the this compound from the aqueous solution using common salt to improve separation.[2]

Method 2: Mixed Acid (Sulfuric and Nitric Acid) Synthesis

This is a common industrial method that employs a mixture of sulfuric and nitric acids. The reaction temperature must be carefully controlled.

Reagents:

-

n-Propanol

-

Mixed Acid Composition: 20% Nitric Acid, 68% Sulfuric Acid, 12% Water

-

5% Sodium Carbonate solution for neutralization

Procedure:

-

Prepare a stainless steel reactor equipped with an efficient agitator, internal cooling coil, and temperature monitoring.

-

Maintain the mixed acid in the reactor at a temperature between 0 °C and 5 °C.[7]

-

Continuously introduce a stream of n-propanol below the surface of the agitated mixed acid.

-

The reaction mixture is continuously discharged into a separator tank.

-

The upper product layer (this compound) is separated and washed with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a water wash.

-

The crude product can be further purified by distillation.

Table 2: Comparison of Synthesis Methods and Yields

| Method | Reagents | Key Conditions | Reported Yield | Source(s) |

| Nitric Acid with Urea | n-Propanol, Nitric Acid, Urea | Distillation up to 105°C | ~53% | [2] |

| Mixed Acid (Continuous) | n-Propanol, H₂SO₄, HNO₃ | Temperature: 0-5°C; Continuous flow | 66.5% | [7] |

| Mixed Acid with Urea (Batch) | n-Propanol, H₂SO₄, HNO₃, Urea | Temperature: 85-95°C; Reduced Pressure (~440 mmHg) | 90.4% conversion, 98.0% yield | [8] |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for this compound synthesis.

Safety Precautions

The synthesis of this compound is hazardous and requires strict adherence to safety protocols.

Table 3: Key Safety Data and Precautions

| Hazard | Description | Recommended Precautions | Source(s) |

| Fire & Explosion | Highly flammable liquid and vapor.[9] Vapors can form explosive mixtures with air.[10] The product is shock-sensitive and can detonate or decompose explosively.[3] Risk of fire and explosion on contact with combustibles or reducing agents.[10] | NO open flames, sparks, or smoking.[10][11] Use explosion-proof electrical equipment and non-sparking tools.[9][12] Ground and bond all containers during transfer.[9][12] Combat fire from a sheltered position.[10] | |

| Chemical Reactivity | Strong oxidizing agent. Reacts violently with reducing agents, combustible materials, and strong oxidizers.[3][6] | Store in a cool, well-ventilated, fireproof area away from incompatible materials.[10][12] | |

| Health Hazards | Exposure can cause headaches, dizziness, nausea, and cyanosis (blue lips and skin) due to the formation of methemoglobin.[3][10] Irritating to eyes, skin, and respiratory tract.[10] | Handle in a well-ventilated chemical fume hood.[6][11] Wear appropriate personal protective equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves, and a flame-retardant lab coat.[6][11][12] Ensure immediate access to an emergency eyewash station and safety shower.[6][12] | |

| Spill & Disposal | Spills are a fire and health hazard. | Remove all ignition sources.[10][11] Absorb spills with non-combustible material like sand or vermiculite and place in sealed containers for disposal.[3][11] Do not wash into the sewer.[10][11] Dispose of contents/container in accordance with local/regional/national/international regulations.[9] |

Conclusion

The synthesis of this compound from n-propanol is a well-documented but hazardous procedure that requires meticulous control over reaction conditions, particularly temperature. Various methods exist, with the mixed-acid approach often providing higher yields, especially in continuous operations. Due to the significant fire, explosion, and health risks associated with both the reagents and the final product, all experimental work must be conducted with stringent safety measures in place. The information and protocols provided in this guide are intended for use by trained professionals in a controlled laboratory setting.

References

- 1. This compound CAS#: 627-13-4 [amp.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. US2734910A - Manufacture of propyl nitrate - Google Patents [patents.google.com]

- 8. US2768964A - Production of alkyl nitrates - Google Patents [patents.google.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. ICSC 1513 - this compound [inchem.org]

- 11. echemi.com [echemi.com]

- 12. nj.gov [nj.gov]

The Mechanism of N-Propyl Nitrate as a Fuel Additive: A Technical Guide

Introduction

N-propyl nitrate (NPN) is an organic nitrate compound recognized for its efficacy as a cetane improver in diesel fuels. Its primary function is to accelerate the autoignition process, thereby reducing the ignition delay period in diesel engines. This technical guide provides an in-depth exploration of the core mechanism of action of NPN as a fuel additive. It details the chemical kinetics, thermal decomposition pathways, and the subsequent impact on combustion characteristics. This document is intended for researchers, chemists, and fuel scientists engaged in the development and analysis of fuel additives and combustion processes.

Core Mechanism of Action: Accelerated Radical Generation

The efficacy of this compound as a cetane improver stems from its chemical structure, specifically the relatively weak oxygen-nitrogen (O-NO2) bond. This bond has a lower dissociation energy compared to the carbon-carbon and carbon-hydrogen bonds prevalent in diesel fuel hydrocarbons.[1] Consequently, during the compression stroke in a diesel engine, as temperatures rise, NPN molecules decompose at a lower temperature than the fuel itself.[2] This early decomposition initiates a cascade of radical chain reactions that accelerate the oxidation of the main fuel, leading to a shorter ignition delay.[3][4]

The principal step in the mechanism is the thermal decomposition of this compound, which proceeds via the unimolecular dissociation of the O–NO2 bond.[3] This initial reaction is highly endothermic but serves as the critical initiation step for the overall combustion process.

The primary decomposition reaction is as follows:

C₃H₇ONO₂ (this compound) → C₃H₇O• (n-Propoxy Radical) + NO₂ (Nitrogen Dioxide)[3]

The n-propoxy radical and nitrogen dioxide are highly reactive species that readily interact with the hydrocarbon fuel molecules and oxygen, initiating a series of chain propagation reactions that produce a larger pool of radicals, thereby accelerating the onset of combustion.[1][3]

Chemical Decomposition Pathways

The thermal decomposition of this compound is the cornerstone of its function as a fuel additive. The process begins with the homolytic cleavage of the O-NO2 bond, a step that occurs in the pre-ignition phase within the engine cylinder.[3]

Following the initial fission, the resulting n-propoxy radical can undergo several competing reaction pathways, including unimolecular decomposition into smaller, highly reactive species or reaction with oxygen. Nitrogen dioxide contributes to the radical pool by abstracting hydrogen atoms from the fuel molecules. This rapid increase in radical concentration is what effectively shortens the ignition delay period of the diesel fuel.[2][3]

Quantitative Effects on Fuel Properties

The addition of this compound to diesel fuel results in a measurable improvement in its ignition quality, quantified by the cetane number. The magnitude of this improvement is dependent on the concentration of the additive and the composition of the base fuel.

| Base Fuel | NPN Concentration (vol %) | Cetane Number (Base) | Cetane Number (Doped) | Ignition Delay Reduction (%) | Reference |

| Diesel | 0.1 - 0.5 | 51 | 54-58 | Not Specified | [5] |

| Gasoline Surrogate (PRF) | 1.0 | ~25 | ~30 | ~40-50 (at 750K) | [6] |

| Gasoline Surrogate (TRF) | 1.0 | ~25 | ~30 | ~40-50 (at 750K) | [6] |

Note: Data is compiled from multiple sources and specific test conditions may vary. PRF: Primary Reference Fuel, TRF: Toluene Reference Fuel.

The use of NPN leads to more complete and controlled combustion, which in turn can lead to several engine performance benefits.[4]

| Performance Metric | Effect of NPN Addition |

| Engine Knock and Noise | Reduction[4] |

| Cold Start Performance | Improvement[4] |

| Fuel Consumption | Reduction[4][7] |

| Exhaust Emissions (HC, Smoke) | Reduction[7] |

| Exhaust Emissions (NOx) | Potential slight increase[7][8] |

The potential for a slight increase in NOx emissions is attributed to the introduction of nitrogen into the fuel via the nitrate group.[8]

Experimental Protocols

The evaluation of this compound's performance as a fuel additive involves standardized and specialized experimental techniques.

1. Cetane Number Measurement: The cetane number is determined using a standardized Cooperative Fuel Research (CFR) engine according to ASTM D613. The test involves comparing the ignition characteristics of the additized fuel blend against primary reference fuels (n-cetane and heptamethylnonane). The engine's compression ratio is adjusted until the test fuel exhibits a specific ignition delay, and the cetane number is derived from the reference fuel blend that gives the same delay.

2. Ignition Delay Measurement in a Rapid Compression Machine (RCM): Detailed kinetic studies are often performed using a Rapid Compression Machine.

-

Methodology:

-

A pre-mixed charge of the base fuel, an oxidizer (typically air), and a specific concentration of this compound is prepared.

-

This mixture is introduced into the RCM's reaction chamber.

-

A piston rapidly compresses the gas mixture, raising its temperature and pressure to conditions that simulate those in a diesel engine cylinder.

-

The pressure inside the chamber is monitored using a high-speed pressure transducer.

-

The ignition delay is defined as the time from the end of compression to the onset of the main combustion event, which is identified by a sharp increase in pressure.

-

3. Engine Performance and Emissions Testing: The overall impact of this compound on engine performance and exhaust emissions is evaluated using a dynamometer-coupled test engine. The engine is operated under various speed and load conditions as defined by standardized test cycles. Exhaust gas is sampled and analyzed using gas analyzers to quantify concentrations of hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx), and particulate matter (smoke).[7]

Logical Relationships in Performance Improvement

The chemical action of this compound leads to a series of beneficial physical outcomes in the engine's combustion process. The relationships can be visualized as a cause-and-effect chain.

Conclusion

This compound functions as an effective cetane improver by acting as a source of combustion-initiating radicals at temperatures below the autoignition temperature of the base diesel fuel. Its mechanism is centered on the thermal decomposition of the O-NO2 bond, which triggers a cascade of radical reactions, thereby shortening the ignition delay period. This leads to a more controlled and complete combustion process, resulting in improved engine performance, better cold-start capability, and reduced emissions of hydrocarbons and smoke. The detailed understanding of these chemical and physical processes is crucial for the continued development and optimization of advanced fuel formulations.

References

- 1. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cetane improver - Wikipedia [en.wikipedia.org]

- 3. caprysses.fr [caprysses.fr]

- 4. CETANE IMPROVER-CONVERTED - SchatcoGmbh [schatcogmbh.com]

- 5. Cetane improver 2 Ethylhexyl nitrate INTRON cTane 2EHN [petronaxcorp.com]

- 6. scispace.com [scispace.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Solubility of N-Propyl Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-propyl nitrate in various organic solvents. The information is compiled from available chemical literature and safety data sheets to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively.

Overview of this compound

This compound (CH₃CH₂CH₂ONO₂) is a colorless to pale yellow liquid with a characteristic sweet, sickly odor. It is recognized for its high flammability and potential use as a fuel ignition promoter and in rocket fuel formulations. A thorough understanding of its solubility is crucial for its application in organic synthesis, formulation development, and safety protocols.

Qualitative Solubility of this compound

This compound is generally characterized as being soluble in common organic solvents. The available literature consistently reports its solubility in alcohols and ethers.

Key Qualitative Solubility Data:

-

Alcohols: this compound is soluble in a range of alcohols, including methanol, ethanol, propanol, and butanol.[1]

In contrast, this compound is described as being insoluble or having only slight solubility in water.[6][7][8]

Quantitative Solubility Data

Despite a thorough review of available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents (e.g., in grams per 100 mL or moles per liter) could not be located. The existing information is limited to qualitative descriptions. The absence of this data suggests that for many applications, the qualitative description of "soluble" or "miscible" has been sufficient.

Table 1: Summary of this compound Solubility

| Solvent Class | Specific Solvents Mentioned | Solubility Description | Citation(s) |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Soluble | [1] |

| Ethers | Diethyl ether (implied) | Soluble | [1][2][3][4][5] |

| Water | - | Insoluble to Slight | [6][7][8] |

Experimental Protocols for Solubility Determination

Detailed experimental protocols for the determination of this compound solubility in organic solvents are not explicitly described in the accessible literature. However, standard methods for determining the solubility or miscibility of a liquid in a solvent can be employed.

General Experimental Workflow for Miscibility Determination:

A common and straightforward method to determine miscibility is through visual inspection.

-

Preparation: Obtain samples of this compound and the desired organic solvent. Ensure all glassware is clean and dry.

-

Mixing: In a clear glass container, such as a test tube or a beaker, combine known volumes of this compound and the solvent.

-

Observation: Agitate the mixture thoroughly.

-

Analysis: Observe the mixture for any signs of immiscibility, such as the formation of distinct layers or turbidity. If the resulting mixture is clear and homogenous, the two liquids are considered miscible at that ratio.

-

Varying Ratios: To confirm complete miscibility, this process should be repeated with varying volume ratios of the two liquids.

The following diagram illustrates a general workflow for determining the miscibility of this compound with an organic solvent.

References

- 1. This compound CAS#: 627-13-4 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. JoDrugs. This compound [jodrugs.com]

- 4. This compound [drugfuture.com]

- 5. This compound | C3H7NO3 | CID 12307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. restoredcdc.org [restoredcdc.org]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Thermodynamic Properties of N-Propyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propyl nitrate (CH₃CH₂CH₂ONO₂) is an organic nitrate ester that finds applications as a fuel ignition promoter and in rocket fuel formulations.[1] A thorough understanding of its thermodynamic properties is crucial for its safe handling, application in chemical synthesis, and for computational modeling of its behavior under various conditions. This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of this compound, details the experimental methodologies used for their determination, and presents logical workflows for these experimental processes.

Core Thermodynamic and Physical Properties

A summary of the essential thermodynamic and physical properties of this compound is presented in the tables below. These values have been compiled from various reputable sources and provide a quantitative basis for understanding the compound's characteristics.

Thermodynamic Properties of this compound

| Property | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -214.5 | kJ/mol | [2] |

| Standard Enthalpy of Formation (gas, 298.15 K) | -174.1 | kJ/mol | [2] |

| Standard Molar Entropy (gas, 298.15 K) | 362.6 | J/mol·K | [2] |

| Molar Heat Capacity at Constant Pressure (gas, 298.15 K) | 123.2 | J/mol·K | [2] |

| O–NO₂ Bond Dissociation Energy | ~159 | kJ/mol | Inferred from thermal decomposition studies |

Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Weight | 105.09 | g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - | [1] |

| Odor | Sweet, sickly, ether-like | - | [1] |

| Boiling Point (at 762 torr) | 110 | °C | [1] |

| Freezing Point | < -100 | °C | [3] |

| Density (at 20°C) | 1.0538 | g/cm³ | [1] |

| Vapor Pressure (at 20°C) | 18 | mmHg | [3] |

| Flash Point | 20 | °C | [4] |

| Autoignition Temperature | 175 | °C | [4] |

| Solubility | Very slightly soluble in water; Soluble in alcohol and ether | - | [1] |

| Refractive Index (nD at 20°C) | 1.3979 | - | [1] |

| Dipole Moment | 2.98 | D | [1] |

Experimental Protocols

The determination of the thermodynamic properties of this compound involves a range of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Adiabatic bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible (platinum or other inert material)

-

Fuse wire (e.g., platinum)

-

High-precision thermometer

-

Pellet press (for solid samples, though this compound is a liquid)

-

Analytical balance

Procedure:

-

A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule for liquids) is placed in the crucible inside the bomb.

-

A fuse wire of known length and mass is connected to the electrodes within the bomb, with the wire in contact with the sample.

-

The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with high-pressure oxygen (typically around 30 atm).

-

The bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The final temperature is determined after correcting for heat exchange with the surroundings.

-

After the experiment, the bomb is depressurized, and the interior is examined for any signs of incomplete combustion. The amount of nitric acid formed from the nitrogen in the sample is determined by titration of the bomb washings.

Data Analysis: The heat of combustion at constant volume (ΔU_c) is calculated using the formula: ΔU_c = - (C_cal * ΔT - q_fuse - q_acid) / n where:

-

C_cal is the heat capacity of the calorimeter (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

-

ΔT is the corrected temperature rise.

-

q_fuse is the heat released by the combustion of the fuse wire.

-

q_acid is the heat of formation of nitric acid.

-

n is the number of moles of the sample.

The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c using the relation: ΔH_c = ΔU_c + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the combustion reaction. Finally, the standard enthalpy of formation (ΔH_f°) is calculated using Hess's law, by combining the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined enthalpy of combustion.

Measurement of Liquid Heat Capacity

The specific heat capacity of liquid this compound can be determined using a calorimeter, often by the method of mixtures or by using a differential scanning calorimeter (DSC).

Method of Mixtures:

Principle: A known mass of a heated substance (often a solid with a known heat capacity) is added to a known mass of the liquid in a calorimeter. The final equilibrium temperature is measured, and the specific heat capacity of the liquid is calculated based on the principle of conservation of energy.

Apparatus:

-

Calorimeter with a stirrer and lid

-

High-precision thermometer

-

Heating apparatus (e.g., water bath)

-

Analytical balance

Procedure:

-

The mass of the empty calorimeter (with stirrer and lid) is measured.

-

A known mass of this compound is added to the calorimeter, and the initial temperature is recorded once thermal equilibrium is reached.

-

A solid of known mass and specific heat capacity is heated to a known, higher temperature.

-

The heated solid is quickly transferred to the liquid in the calorimeter.

-

The mixture is stirred gently until a final, stable temperature is reached and recorded.

Data Analysis: The specific heat capacity of the liquid (c_liquid) is calculated by equating the heat lost by the solid to the heat gained by the liquid and the calorimeter: m_solid * c_solid * (T_initial,solid - T_final) = [m_liquid * c_liquid + C_calorimeter] * (T_final - T_initial,liquid) where C_calorimeter is the heat capacity of the calorimeter, determined in a separate experiment.

Thermal Decomposition Kinetics

The study of the thermal decomposition of this compound provides insights into its stability and the energy of its chemical bonds.

Principle: The rate of decomposition of the compound is measured at various temperatures in a controlled environment. The products of the decomposition can also be identified and quantified.

Apparatus:

-

Low-pressure flow reactor

-

Quadrupole mass spectrometer

-

Pressure and temperature sensors

-

Flow controllers

Procedure:

-

A carrier gas (e.g., helium) is passed through the flow reactor at a controlled pressure.

-

A known concentration of this compound is introduced into the gas stream.

-

The reactor is heated to a specific temperature, and the system is allowed to stabilize.

-

The concentrations of the reactant (this compound) and the decomposition products are monitored at the reactor outlet using the mass spectrometer as a function of time or reaction zone length.

-

The experiment is repeated at different temperatures and pressures.

Data Analysis: The rate constants for the decomposition are determined from the decay of the this compound signal and the formation of product signals. The Arrhenius parameters (pre-exponential factor and activation energy) are then obtained by plotting the natural logarithm of the rate constant versus the inverse of the temperature. This data can be used to determine the bond dissociation energy of the O–NO₂ bond, a key thermodynamic parameter.

Visualizations

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Logical Relationship of Thermodynamic Properties

Caption: Relationship between fundamental thermodynamic properties.

References

N-Propyl nitrate vapor pressure and boiling point data

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of N-Propyl Nitrate